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This guide provides a comprehensive overview of the chemical properties, synthesis, and

applications of (1R,2R)-2-(Dimethylamino)cyclopentanol, a chiral amino alcohol widely

utilized in asymmetric synthesis. Designed for researchers, chemists, and professionals in drug

development, this document synthesizes technical data with practical insights to facilitate its

effective application in the laboratory.

Introduction: Significance and Core Attributes
(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral bifunctional organic compound featuring

a cyclopentane scaffold substituted with hydroxyl and dimethylamino groups in a specific

stereochemical arrangement.[1] This precise trans configuration of the two functional groups is

fundamental to its utility. The compound is primarily recognized for its role as a highly effective

chiral ligand and auxiliary in asymmetric catalysis.[2] Its ability to coordinate with metal centers

creates a well-defined chiral environment, enabling the stereoselective synthesis of target

molecules, which is a critical objective in the pharmaceutical and fine chemical industries.[2][3]

The molecule's dual functionality—a Lewis basic nitrogen and a Brønsted acidic/coordinating

hydroxyl group—allows it to form stable, catalytically active complexes with a variety of metals

and organometallic reagents.[1]

Physicochemical and Spectroscopic Properties
The physical and chemical properties of (1R,2R)-2-(Dimethylamino)cyclopentanol are crucial

for its handling, storage, and application in chemical reactions. It is a colorless, flammable
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liquid at room temperature, soluble in water and common organic solvents, and possesses a

characteristic amine odor.[4]

Table 1: Core Physicochemical Properties

Property Value Source

Molecular Formula C₇H₁₅NO [4]

Molecular Weight 129.20 g/mol [5]

Appearance Colorless liquid [4]

Melting Point -2°C to -1°C [4]

Boiling Point 144°C to 147°C [4]

Topological Polar Surface Area 23.5 Å² [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
2 [5]

SMILES Notation
O[C@H]1--INVALID-LINK--

N(C)C
[1]

Spectroscopic data is essential for identity confirmation and purity assessment. While specific

spectra are dependent on the acquisition conditions, typical features include characteristic

signals for the cyclopentyl ring protons, the N-methyl protons, and the hydroxyl proton in ¹H

NMR, and corresponding carbon signals in ¹³C NMR. The O-H and N-C stretches are

prominent in IR spectroscopy.

Synthesis and Purification
The synthesis of enantiomerically pure (1R,2R)-2-(Dimethylamino)cyclopentanol is a critical

process that underpins its application. While several routes exist, a common and reliable

strategy involves the optical resolution of a racemic precursor or an asymmetric synthesis

pathway.[6]
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Representative Synthetic Workflow
A prevalent laboratory-scale synthesis starts from racemic trans-2-aminocyclopentanol, which

is then subjected to N-methylation followed by optical resolution. An alternative, more direct

asymmetric approach may involve the stereoselective reduction of a ketone or the ring-opening

of an epoxide.[1]
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Step 1: N-Methylation

Step 2: Optical Resolution

Step 3: Purification

rac-trans-2-Aminocyclopentanol
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Caption: Synthetic workflow for (1R,2R)-2-(Dimethylamino)cyclopentanol.
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Detailed Experimental Protocol: Optical Resolution
This protocol outlines the critical step of resolving the racemic mixture. The choice of resolving

agent is paramount; chiral acids like tartaric acid or mandelic acid are effective because they

form diastereomeric salts with the racemic amine that exhibit different solubilities, allowing for

separation via fractional crystallization.[6]

Salt Formation: Dissolve racemic trans-2-(dimethylamino)cyclopentanol in a suitable solvent

(e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent,

such as L-(+)-tartaric acid, in the same solvent, warming if necessary.

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The

diastereomeric salt of one enantiomer will preferentially precipitate. Allow the mixture to cool

slowly to room temperature, then potentially to 0-5°C, to maximize crystal formation.

Causality Insight: The differential solubility arises from the distinct three-dimensional lattice

packing of the two diastereomeric salts. Slow cooling is crucial to ensure high

diastereomeric purity in the resulting crystals.

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold

solvent to remove soluble impurities and the other diastereomeric salt.

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a

strong base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12). This

deprotonates the amine and dissolves the tartaric acid as its sodium salt.

Extraction & Purification: Extract the liberated chiral amine into an organic solvent (e.g.,

diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous drying

agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final

product can be further purified by vacuum distillation.

Core Application: Asymmetric Catalysis
The primary application of (1R,2R)-2-(Dimethylamino)cyclopentanol is as a chiral ligand in

the catalytic enantioselective addition of organometallic reagents to carbonyl compounds.[7] Its

efficacy is particularly well-documented in the addition of dialkylzinc reagents to aldehydes.[8]

[9]
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Mechanism of Action: Diethylzinc Addition to
Benzaldehyde
In this archetypal reaction, the amino alcohol acts as a precatalyst. It reacts with diethylzinc to

form a chiral zinc-alkoxide complex. This complex is the active catalyst that coordinates both

the aldehyde and the organozinc reagent in a highly organized, chiral transition state.

Catalyst Formation: The hydroxyl group of the amino alcohol reacts with diethylzinc (Et₂Zn)

to eliminate an ethane molecule, forming a dimeric ethylzinc alkoxide complex. The

dimethylamino group coordinates to the zinc center, creating a stable, bicyclic chelate

structure.

Substrate Coordination: The aldehyde (e.g., benzaldehyde) coordinates to one of the zinc

centers in the dimer through its carbonyl oxygen.

Stereoselective Ethyl Transfer: An ethyl group from the other zinc center is transferred to the

re- or si-face of the coordinated aldehyde. The steric hindrance imposed by the chiral ligand

directs this addition to one face preferentially, establishing the stereochemistry of the

resulting secondary alcohol.[10]

Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol

is displaced by a new molecule of aldehyde, regenerating the catalytic cycle.
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Caption: Catalytic cycle for diethylzinc addition to benzaldehyde.
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This catalytic system consistently produces high enantiomeric excess (ee) for a range of

aromatic and aliphatic aldehydes, demonstrating its robustness and utility in synthesizing

valuable chiral secondary alcohols.[10][11]

Safety, Handling, and Storage
(1R,2R)-2-(Dimethylamino)cyclopentanol is a combustible liquid and can cause skin and

serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat. Avoid contact with open flames and sources of heat.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15

minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of

significant exposure.

Conclusion
(1R,2R)-2-(Dimethylamino)cyclopentanol is a cornerstone chiral ligand in the field of

asymmetric synthesis. Its well-defined stereochemistry, bifunctional nature, and ability to form

highly organized catalytic complexes make it an invaluable tool for the enantioselective

synthesis of chiral alcohols. A thorough understanding of its properties, synthesis, and

mechanistic role, as detailed in this guide, empowers researchers to leverage its full potential in

the development of novel synthetic methodologies and the efficient production of

enantiomerically pure compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.organic-chemistry.org/abstracts/lit7/693.shtm
https://www.mdpi.com/2073-4344/11/8/968
https://www.benchchem.com/product/b3024219?utm_src=pdf-body
https://www.chembk.com/en/chem/(1R,2R)-2-(Dimethylamino)cyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Dimethylamino_cyclopentan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Dimethylamino_cyclopentan-1-ol
https://www.chembk.com/en/chem/(1R,2R)-2-(Dimethylamino)cyclopentanol
https://www.benchchem.com/product/b3024219?utm_src=pdf-body
https://www.benchchem.com/product/b3024219?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Buy (1R,2R)-2-(Dimethylamino)cyclopentanol (EVT-3161293) | 1184999-47-0
[evitachem.com]

2. nbinno.com [nbinno.com]

3. mdpi.com [mdpi.com]

4. chembk.com [chembk.com]

5. 2-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 140421 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google
Patents [patents.google.com]

7. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

9. researchgate.net [researchgate.net]

10. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-
yl) β-Amino Alcohols [organic-chemistry.org]

11. mdpi.com [mdpi.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to (1R,2R)-2-
(Dimethylamino)cyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024219#1r-2r-2-dimethylamino-cyclopentanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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